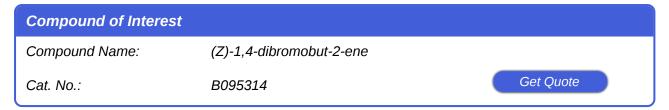


# Spectroscopic Profile of cis-1,4-dibromo-2butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-1,4-dibromo-2-butene (CAS Number: 18866-73-4). Due to the relative scarcity of publicly available, verified spectral data specifically for the cis-isomer, this document synthesizes expected values based on spectroscopic principles and data from analogous compounds. It also outlines general experimental protocols for the acquisition of such data.

# **Core Spectroscopic Data**

The following tables summarize the expected spectroscopic data for cis-1,4-dibromo-2-butene. It is important to note that definitive, experimentally verified spectra for the pure cis-isomer are not widely available in public databases. The presented data is a combination of information for the general structure of 1,4-dibromo-2-butene and predicted values based on the cisconfiguration.



Spectroscopy Type	Data Point	Expected Value
<sup>1</sup> H NMR	Chemical Shift ( $\delta$ ) - Olefinic Protons (-CH=CH-)	~5.9 - 6.1 ppm
Multiplicity - Olefinic Protons	Triplet	
Chemical Shift (δ) - Methylene Protons (-CH <sub>2</sub> Br)	~4.0 - 4.2 ppm	
Multiplicity - Methylene Protons	Doublet	
<sup>13</sup> C NMR	Chemical Shift ( $\delta$ ) - Olefinic Carbons (-CH=CH-)	~128 - 132 ppm
Chemical Shift (δ) - Methylene Carbons (-CH <sub>2</sub> Br)	~30 - 35 ppm	
Infrared (IR)	C=C Stretch (cis)	~1650 - 1660 cm <sup>-1</sup> (weak)
=C-H Bend (cis, out-of-plane)	~675 - 730 cm <sup>-1</sup> (strong)	_
C-H Stretch (alkenyl)	~3010 - 3040 cm <sup>-1</sup> (medium)	
C-Br Stretch	~515 - 690 cm <sup>-1</sup> (strong)	
Mass Spectrometry (MS)	Molecular Ion (M+)	m/z 212, 214, 216 (isotopic pattern for Br <sub>2</sub> )
Base Peak	m/z 133, 135 ([M-Br]+)	
Major Fragments	m/z 53 ([C₄H₅]+)	

# **Experimental Protocols**

The following are detailed, generalized methodologies for the key experiments cited. These protocols are standard for the analysis of haloalkenes and can be adapted for cis-1,4-dibromo-2-butene.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the proton and carbon framework of the molecule.



## Methodology:

- Sample Preparation: Dissolve 5-10 mg of cis-1,4-dibromo-2-butene in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>). The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher for <sup>1</sup>H NMR).
- ¹H NMR Acquisition:
  - Acquire a standard one-dimensional <sup>1</sup>H NMR spectrum.
  - Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition:
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
  - This will show single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans is required.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

# **Infrared (IR) Spectroscopy**

Objective: To identify the functional groups present in the molecule.

#### Methodology:

Sample Preparation:



- Neat Liquid: If the sample is a liquid at room temperature, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
- Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR
  absorption in the regions of interest (e.g., carbon tetrachloride, CCl<sub>4</sub>). The solution is then
  placed in a liquid sample cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - First, acquire a background spectrum of the empty spectrometer (or the solvent and cell).
  - Then, acquire the spectrum of the sample. The instrument software will automatically subtract the background spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the different vibrational modes of the molecule.

## **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

#### Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI). El is a hard ionization technique that causes fragmentation, providing structural information.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The detector records the abundance of each ion at a specific m/z value.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The isotopic pattern of bromine (79Br and 81Br in an approximate 1:1



ratio) will be evident in bromine-containing fragments.

## **Visualizations**

The following diagram illustrates the logical workflow for the spectroscopic analysis of cis-1,4-dibromo-2-butene.

# Sample Preparation cis-1,4-dibromo-2-butene Spectroscopic Techniques IR Spectroscopy (4H and 13C) Data Analysis Chemical Shifts Coupling Constants Absorption Bands (Functional Groups) Structural Elucidation Confirm Structure of

Spectroscopic Analysis Workflow for cis-1,4-dibromo-2-butene

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cis-1,4-dibromo-2-butene

Caption: Workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of cis-1,4-dibromo-2-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b095314#spectroscopic-data-for-cis-1-4-dibromo-2-butene]

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